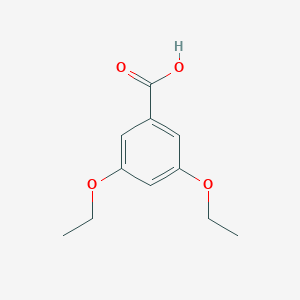

3,5-Diethoxybenzoic acid

Description

BenchChem offers high-quality 3,5-Diethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-9-5-8(11(12)13)6-10(7-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSNGXDTYSQXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352218 | |

| Record name | 3,5-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124480-95-1 | |

| Record name | 3,5-diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dimethoxybenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethoxybenzoic Acid

Introduction

3,5-Dimethoxybenzoic acid (DMBA), CAS No. 1132-21-4, is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its molecular architecture, characterized by a benzene ring functionalized with a carboxylic acid group and two meta-positioned methoxy groups, provides a unique combination of reactivity, rigidity, and electronic properties.[1][2] These features make it an indispensable intermediate in the development of pharmaceuticals, high-performance polymers, and other fine chemicals.[1][3][4] This guide offers a comprehensive exploration of the core chemical and physical properties of DMBA, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, reactivity, synthetic protocols, and safety considerations, providing a holistic view grounded in established scientific data.

Physicochemical and Thermochemical Properties

The physical and thermodynamic properties of DMBA are fundamental to its application in experimental and industrial settings, dictating its handling, solubility, and thermal stability.[1] The compound typically appears as a white to off-white crystalline powder.[2]

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 1132-21-4 | [1][5] |

| Molecular Formula | C₉H₁₀O₄ | [1][6] |

| Molecular Weight | 182.17 g/mol | [1][6] |

| IUPAC Name | 3,5-dimethoxybenzoic acid | [1][6] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)O)OC | [6][7] |

| InChI Key | IWPZKOJSYQZABD-UHFFFAOYSA-N | [6][8] |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Unit | Source(s) |

| Melting Point | 178 - 185 | °C | [1][2][5] |

| Boiling Point (est.) | 275.56 | °C | [1][9] |

| pKa | 3.96 ± 0.10 | [1][9] | |

| Standard Enthalpy of Combustion (ΔcH°solid) | -4246.7 ± 0.90 | kJ/mol | [10][11] |

| Standard Enthalpy of Formation (ΔfH°solid) | -724.00 ± 1.50 | kJ/mol | [10][11] |

| Solubility | Insoluble in water; Soluble in ethanol and ether. | [1] |

The solubility of 3,5-dimethoxybenzoic acid in ethanol has been shown to increase with temperature.[12][13] This temperature-dependent solubility is a critical parameter for purification via recrystallization and for conducting reactions in solution.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3,5-Dimethoxybenzoic Acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous signals for the different types of protons in the molecule. The six protons of the two equivalent methoxy groups (-OCH₃) are expected to appear as a sharp singlet. The aromatic protons at the C2, C4, and C6 positions will present as distinct signals in the aromatic region, with their chemical shifts and coupling patterns influenced by the neighboring functional groups.[1]

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the carbon framework. Key signals correspond to the carboxyl carbon (C=O), the two aromatic carbons attached to the methoxy groups, the remaining aromatic carbons, and the carbon of the methoxy groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum of DMBA is characterized by several key absorption bands that confirm its functional groups:

-

A broad O-H stretching band from the carboxylic acid group.

-

A sharp, strong C=O stretching band characteristic of the carbonyl in the carboxylic acid.

-

C-O stretching bands associated with the methoxy and carboxylic acid groups.

-

C-H stretching and bending vibrations from the aromatic ring and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ corresponding to the exact mass of C₉H₁₀O₄ would be observed, along with characteristic fragmentation patterns resulting from the loss of groups like -OH, -COOH, or -OCH₃.

Chemical Reactivity and Synthetic Applications

The chemical behavior of DMBA is governed by its three functional components: the carboxylic acid, the two methoxy groups, and the aromatic ring.[1]

-

Carboxylic Acid Group : This group undergoes standard reactions such as esterification (reaction with alcohols), amidation (reaction with amines), and reduction to the corresponding alcohol (3,5-dimethoxybenzyl alcohol).[1][2] A common and highly efficient method to enhance its reactivity is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), which can then readily react with nucleophiles.[14]

-

Aromatic Ring : The two electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution. However, their meta-positioning relative to each other and the electron-withdrawing carboxylic acid group directs the regioselectivity of these reactions.[1]

DMBA is a crucial reactant in the synthesis of a wide array of more complex molecules, including:

-

Pharmaceuticals : It serves as a key intermediate in the synthesis of anti-inflammatory, anti-cancer, and pain relief agents.[3][15]

-

Dendrimers : The derivative 3,5-dihydroxybenzoic acid (formed by demethylation) is a classic AB₂-type monomer used to construct highly branched dendrimers for applications in drug delivery and nanotechnology.[16]

-

High-Performance Polymers : Incorporation of the rigid aromatic core of DMBA into polyesters and resins can enhance their thermal stability and mechanical strength.[4][16]

-

Specialty Chemicals : It is used to synthesize compounds like 5,7-Dimethoxy-3,4-diphenylisocoumarin and can act as a ligand in the formation of lanthanide complexes.[5][9][17]

Experimental Protocols

The following protocols describe validated methods for the synthesis of DMBA and its subsequent conversion to an amide, illustrating its practical utility.

Protocol: Synthesis of 3,5-Dimethoxybenzoic Acid

This protocol details a common laboratory synthesis involving the methylation of 3,5-dihydroxybenzoic acid.[1][18] The causality behind this choice is the high efficiency of Williamson ether synthesis under these conditions, where the phenoxide ions formed in situ act as potent nucleophiles towards the methylating agent.

Materials:

-

3,5-Dihydroxybenzoic acid (1.54 g, 10 mmol)

-

Acetone (20 mL)

-

Potassium carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol)

-

Dimethyl sulfate ((CH₃)₂SO₄) (3.5 mL)

-

30% Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in 20 mL of acetone.

-

Add potassium carbonate to the solution at room temperature with stirring. This base is crucial for deprotonating the phenolic hydroxyl groups to form the more nucleophilic phenoxides.

-

Carefully add dimethyl sulfate dropwise to the mixture.

-

Heat the reaction mixture to 55°C and allow it to reflux overnight. Refluxing ensures the reaction proceeds to completion.

-

After cooling, remove the acetone under reduced pressure.

-

Add 30 mL of water to the residue. Adjust the pH to 14 by adding 30% NaOH solution.

-

Heat the basic solution to 75°C for 4 hours. This step is critical to hydrolyze any ester byproducts that may have formed, ensuring a pure carboxylic acid product.

-

Cool the mixture to room temperature.

-

Slowly acidify the solution with concentrated HCl until the pH is approximately 6. This protonates the carboxylate, causing the desired product to precipitate.

-

Filter the resulting white solid, wash thoroughly with cold water, and dry to obtain 3,5-Dimethoxybenzoic Acid.[16][18] A yield of 98% has been reported for this procedure.[18]

Protocol: Synthesis of 3,5-Dimethoxybenzamide via Acid Chloride

This two-step protocol demonstrates the activation of the carboxylic acid to facilitate amidation, a common sequence in drug development.[14]

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

-

Reaction Setup : Suspend 3,5-dimethoxybenzoic acid (1 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Reagent Addition : Add thionyl chloride (1.5 equivalents) dropwise at room temperature. A catalytic amount of DMF can accelerate the reaction.

-

Reaction : Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours until gas evolution (SO₂ and HCl) ceases.

-

Isolation : Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3,5-dimethoxybenzoyl chloride, which is often used directly in the next step.[14]

Step 2: Amidation

-

Reaction Setup : Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane) and cool in an ice bath.

-

Reagent Addition : Add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent dropwise.

-

Reaction : Allow the reaction to stir while warming to room temperature.

-

Work-up : Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Concentrate the solution under reduced pressure and purify the crude 3,5-dimethoxybenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).[14]

Safety and Handling

3,5-Dimethoxybenzoic acid is classified as an irritant.[6]

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Handling : Wash hands thoroughly after handling. Use in a well-ventilated area and avoid creating dust. Keep containers tightly closed.[19]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and clothing. If dust is generated, use a NIOSH-approved respirator (e.g., N95 dust mask).[5][19]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][19]

Conclusion

3,5-Dimethoxybenzoic acid is a cornerstone intermediate with a well-defined chemical profile. Its unique substitution pattern provides a balance of reactivity and stability, making it a highly adaptable building block. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reaction pathways—as detailed in this guide—is essential for leveraging its full potential in the synthesis of advanced materials, complex pharmaceutical agents, and other high-value specialty chemicals.

References

-

Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Chemical Properties of 3,5-Dimethoxybenzoic acid (CAS 1132-21-4). Cheméo. Available at: [Link]

-

3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

3,5-dimethoxybenzoic acid suppliers USA. Chemical Register. Available at: [Link]

-

Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]

-

Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]

-

Safety Data Sheet. Angene Chemical. Available at: [Link]

-

3,5-Dimethoxybenzoicacid | C9H9O4 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available at: [Link]

-

Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. National Institutes of Health (NIH). Available at: [Link]

-

Exploring 3,5-Dihydroxybenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

3,5-Dimethoxybenzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Innovating with 3,5-Dimethoxybenzoic Acid: Applications in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST WebBook. Available at: [Link]

-

3,5-Dimethoxybenzoic acid. NIST WebBook. Available at: [Link]

-

3,5-Dimethoxybenzoic acid - Condensed phase thermochemistry data. NIST WebBook. Available at: [Link]

-

Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Scientific Electronic Library Online. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3,5-二甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dimethoxybenzoicacid | C9H9O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. 3,5-Dimethoxybenzoic acid [webbook.nist.gov]

- 9. 3,5-Dimethoxybenzoic acid | 1132-21-4 [chemicalbook.com]

- 10. 3,5-Dimethoxybenzoic acid (CAS 1132-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 3,5-Dimethoxybenzoic acid [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Page loading... [guidechem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 3,5-ジメトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 19. 3,5-Dimethoxybenzoic acid(1132-21-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethoxybenzoic Acid

This guide provides a comprehensive technical overview of the molecular structure of 3,5-dimethoxybenzoic acid, a pivotal building block in contemporary drug discovery and material science. Designed for researchers, scientists, and drug development professionals, this document elucidates the core structural features, spectroscopic signatures, and chemical reactivity of this versatile molecule. Our exploration is grounded in established analytical data and field-proven insights to empower your research and development endeavors.

Core Molecular Identity and Physicochemical Properties

3,5-Dimethoxybenzoic acid, systematically known as benzoic acid substituted with two methoxy groups at the 3 and 5 positions, is a white to off-white crystalline solid.[1][2] Its unique molecular architecture is the foundation of its chemical behavior and utility in complex organic syntheses.

The fundamental identifiers and properties of 3,5-dimethoxybenzoic acid are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dimethoxybenzoic acid | [1] |

| CAS Number | 1132-21-4 | [3] |

| Molecular Formula | C₉H₁₀O₄ | [3][4] |

| Molecular Weight | 182.17 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 178-180 °C | [4] |

| SMILES | COC1=CC(=CC(=C1)C(=O)O)OC | [1] |

| InChI | 1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11) | [1] |

Structural Elucidation: The Benzene Core and Functional Group Disposition

The molecular structure of 3,5-dimethoxybenzoic acid is characterized by a central benzene ring. A carboxylic acid group (-COOH) is attached to the first carbon of the ring, defining it as a benzoic acid derivative. Two methoxy groups (-OCH₃) are symmetrically positioned at the third and fifth carbons relative to the carboxylic acid. This meta-substitution pattern significantly influences the molecule's electronic properties and reactivity. The electron-donating nature of the methoxy groups activates the aromatic ring, while their positioning directs the regioselectivity of electrophilic aromatic substitution reactions.[5]

Caption: 2D chemical structure of 3,5-Dimethoxybenzoic acid.

Spectroscopic and Crystallographic Characterization

The definitive confirmation of the molecular structure of 3,5-dimethoxybenzoic acid relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous validation of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

-

¹H NMR Spectroscopy : The proton NMR spectrum of 3,5-dimethoxybenzoic acid is characterized by distinct signals that correspond to the aromatic and methoxy protons.[5] The two equivalent methoxy groups yield a sharp singlet, typically integrating to six protons. The aromatic protons at positions 2, 4, and 6 of the benzene ring appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns dictated by the electronic environment created by the carboxylic acid and methoxy substituents.[5][6]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The spectrum of 3,5-dimethoxybenzoic acid will show distinct signals for the carboxyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the methoxy carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3,5-dimethoxybenzoic acid will exhibit characteristic absorption bands corresponding to:

-

A broad O-H stretching vibration from the carboxylic acid group.

-

A sharp C=O stretching vibration, also from the carboxylic acid.

-

C-O stretching vibrations for the methoxy groups and the carboxylic acid.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl groups.

-

C=C stretching vibrations within the aromatic ring.[7]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, 3,5-dimethoxybenzoic acid will produce a molecular ion peak (M⁺) corresponding to its molecular weight.[8] The fragmentation pattern can provide further structural information by showing the loss of specific groups, such as the methoxy or carboxylic acid moieties.[1][7]

Crystal Structure Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. The crystal structure of 3,5-dimethoxybenzoic acid reveals the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules.[1]

Synthesis and Chemical Reactivity

3,5-Dimethoxybenzoic acid is a versatile intermediate in organic synthesis, primarily owing to the reactivity of its functional groups.[2][5]

Synthetic Pathways

A common laboratory-scale synthesis of 3,5-dimethoxybenzoic acid involves the methylation of 3,5-dihydroxybenzoic acid.[9] This reaction is typically carried out using a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.[9][10]

Caption: General workflow for the synthesis of 3,5-dimethoxybenzoic acid.

Experimental Protocol: Synthesis from 3,5-Dihydroxybenzoic Acid

This protocol is adapted from established synthetic procedures.[9][10]

-

Dissolution : In a suitable reaction flask, dissolve 3,5-dihydroxybenzoic acid in acetone.

-

Addition of Base : Add potassium carbonate to the solution while stirring at room temperature.

-

Methylation : Carefully add dimethyl sulfate dropwise to the reaction mixture.

-

Reflux : Heat the mixture to reflux (approximately 55 °C) and maintain for several hours to ensure complete reaction.

-

Work-up : After cooling, remove the acetone under reduced pressure. Add water to the residue and adjust the pH to be basic (e.g., pH 14 with NaOH) to hydrolyze any unreacted dimethyl sulfate.

-

Precipitation : Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 6. This will precipitate the 3,5-dimethoxybenzoic acid as a white solid.

-

Isolation and Purification : Collect the solid by filtration, wash with water, and dry to obtain the final product. Further purification can be achieved by recrystallization if necessary.

Key Chemical Reactions

The chemical reactivity of 3,5-dimethoxybenzoic acid is dominated by its carboxylic acid and activated aromatic ring.

-

Esterification and Amidation : The carboxylic acid group readily undergoes esterification with alcohols or amidation with amines, typically in the presence of an acid catalyst, to form the corresponding esters and amides.[2][11]

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 3,5-dimethoxybenzyl alcohol, using reducing agents like lithium aluminum hydride.[2]

-

Ligand Formation : It can act as a ligand, coordinating with metal ions to form complexes, such as with lanthanides.[4]

-

Building Block in Complex Syntheses : It serves as a crucial starting material in the synthesis of more complex molecules, including pharmaceuticals and functional materials like dendrimers.[10][12] For instance, it is a precursor in the synthesis of biotin dimedone, a reagent used in proteomics.

Applications in Drug Development and Material Science

The unique structural features of 3,5-dimethoxybenzoic acid make it a valuable component in the development of novel therapeutic agents and advanced materials.

Pharmaceutical and Agrochemical Synthesis

3,5-Dimethoxybenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[12][13] Its structural motif is found in compounds with a range of biological activities, including antifungal and anti-inflammatory properties.[12][14] It is also utilized in the formulation of herbicides and pesticides.[12]

Material Science and Specialty Chemicals

In material science, 3,5-dimethoxybenzoic acid and its derivatives are used to synthesize polymers and resins with enhanced thermal stability and mechanical properties.[10][12][15] A notable application is in the synthesis of dendrimers, where its structure provides a scaffold for creating highly branched, three-dimensional macromolecules.[10] These dendrimers have potential applications in drug delivery and nanotechnology.[10] It also serves as a precursor in the production of certain dyes and pigments.[15]

Caption: Key application areas of 3,5-Dimethoxybenzoic acid.

Safety and Handling

3,5-Dimethoxybenzoic acid is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2]

References

-

PubChem. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Dimethoxybenzoic Acid CAS 1132-21-4: Synthesis, Applications, and Advantages in Chemical Industry. Available from: [Link]

-

SpectraBase. 3,5-Dimethoxybenzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Cheméo. Chemical Properties of 3,5-Dimethoxybenzoic acid (CAS 1132-21-4). Available from: [Link]

-

NIST WebBook. 3,5-Dimethoxybenzoic acid. Available from: [Link]

- Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

-

Chemical International. 3,5 Di Methoxy Benzoic Acid. Available from: [Link]

-

NIST WebBook. 3,5-Dimethoxybenzoic acid Mass Spectrum. Available from: [Link]

-

NIST WebBook. 3,5-Dimethoxybenzoic acid. Available from: [Link]

-

ATB. 3,5-Dimethoxybenzoicacid | C9H9O4 | MD Topology | NMR | X-Ray. Available from: [Link]

-

NIH. Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3,5-Dihydroxybenzoic Acid: Properties, Applications, and Manufacturing. Available from: [Link]

-

PubChem. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 3,5-Dimethoxybenzoic Acid: Applications in Specialty Chemicals. Available from: [Link]

Sources

- 1. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 3,5-Dimethoxybenzoic acid | 1132-21-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3,5-Dimethoxybenzoic acid [webbook.nist.gov]

- 9. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. 3,5 Di Methoxy Benzoic Acid – Chemical International [chemicalinternational.in]

- 14. 3,5-Dimethoxybenzoic acid | TargetMol [targetmol.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 3,5-Dimethoxybenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dimethoxybenzoic acid (DMBA), a key intermediate in pharmaceutical and fine chemical synthesis.[1] Intended for researchers, chemists, and drug development professionals, this document delves into the physicochemical principles governing DMBA's solubility, presents quantitative data in various organic solvents, outlines a robust experimental protocol for solubility determination, and explores relevant thermodynamic models. The guide emphasizes the causal relationships between molecular structure and solubility behavior to empower scientists in solvent selection, process optimization, and formulation development.

Introduction: The Role and Properties of 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid (DMBA), with CAS Number 1132-21-4, is a substituted aromatic carboxylic acid.[1] Its molecular structure, comprising a benzene ring functionalized with a carboxylic acid group and two electron-donating methoxy groups at the meta positions, confers a unique profile of reactivity and physical properties.[1][2] This structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility is paramount for its effective use in reaction chemistry, purification by recrystallization, and formulation.

Table 1: Key Physicochemical Properties of 3,5-Dimethoxybenzoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][3] |

| Molecular Weight | 182.17 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 182-185 °C | [1] |

| pKa | 3.96 | [1] |

| LogP (Octanol/Water) | 1.68 (Predicted) | [4] |

Fundamental Principles of DMBA Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For DMBA, the key structural features influencing these interactions are:

-

Carboxylic Acid Group (-COOH): This is the most polar part of the molecule, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This group is the primary driver of solubility in polar, protic solvents.

-

Methoxy Groups (-OCH₃): The oxygen atoms in the two methoxy groups can act as hydrogen bond acceptors. They also contribute to the molecule's overall polarity.

-

Aromatic Ring: The benzene ring is non-polar and engages in van der Waals forces (specifically, London dispersion forces) with solvent molecules. It favors interactions with non-polar or moderately polar solvents.

The interplay of these groups dictates DMBA's solubility profile. A favorable dissolution process occurs when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute forces in the crystal lattice and the solvent-solvent forces.

Caption: Intermolecular forces between DMBA and different solvent classes.

Quantitative Solubility Data

Quantitative solubility data is essential for process design and modeling. The solubility of DMBA is highly dependent on both the solvent and the temperature.

Solubility in Alcohols

Alcohols are effective solvents for DMBA due to their ability to engage in strong hydrogen bonding with the carboxylic acid group. Experimental data for DMBA in ethanol demonstrates that solubility increases significantly with temperature, which is characteristic of an endothermic dissolution process.[5]

Table 2: Mole Fraction Solubility (x₁) of 3,5-Dimethoxybenzoic Acid in Ethanol (99.55%) at Atmospheric Pressure[5]

| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (10³x₁) |

| 298.15 | 25.0 | 4.31 |

| 303.15 | 30.0 | 5.33 |

| 308.15 | 35.0 | 6.57 |

| 313.15 | 40.0 | 8.11 |

| 318.15 | 45.0 | 9.94 |

Solubility in Other Organic Solvents

-

Ethers (e.g., Diethyl Ether, THF): DMBA is reported to be soluble in ether.[1] The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton, and the overall moderate polarity is compatible with the DMBA molecule.

-

Ketones (e.g., Acetone): Similar to ethers, ketones like acetone are effective polar aprotic solvents. The carbonyl oxygen is a strong hydrogen bond acceptor, facilitating the dissolution of DMBA.

-

Esters (e.g., Ethyl Acetate): Ethyl acetate is another suitable solvent, offering hydrogen bond acceptor sites and moderate polarity.

-

Non-Polar Solvents (e.g., Hexane, Toluene): DMBA exhibits poor solubility in non-polar solvents. The strong, directional hydrogen bonds holding the DMBA molecules together in the crystal lattice are not sufficiently overcome by the weak van der Waals interactions offered by these solvents.

-

Water: DMBA is generally described as insoluble in water.[1] Although the carboxylic acid group can interact with water, the large, non-polar aromatic backbone significantly limits its aqueous solubility.

Experimental Protocol: Gravimetric Determination of Solubility

To ensure trustworthy and reproducible results, a well-defined protocol is critical. The static equilibrium method, followed by gravimetric or spectroscopic analysis, is a standard and reliable approach.[5][6]

Causality in Experimental Design:

-

Sealed System: Prevents solvent evaporation, which would artificially increase the measured concentration.

-

Constant Temperature: Solubility is highly temperature-dependent. A water bath ensures thermal stability (±0.1°C), which is critical for accuracy.

-

Sustained Agitation: Ensures the system reaches true thermodynamic equilibrium more rapidly by maximizing the solid-liquid surface area.

-

Equilibrium Time: A sufficient duration (e.g., 24 hours) is necessary to ensure the dissolution process has completed and the solution is truly saturated.

-

Filtration/Centrifugation: This step is crucial to separate the undissolved solid from the saturated solution, preventing solid particles from being included in the sample analysis.

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline 3,5-Dimethoxybenzoic acid to a known volume or mass of the chosen organic solvent in a sealed vessel (e.g., a jacketed glass reactor or a screw-cap vial). The presence of undissolved solid is essential to guarantee saturation.

-

Equilibration: Place the sealed vessel in a constant temperature water bath or incubator set to the desired temperature. Agitate the mixture vigorously using a magnetic stirrer for a minimum of 24 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle for at least 2 hours at the same constant temperature.

-

Sampling: Carefully withdraw a sample of the clear, supernatant liquid using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to avoid precipitating the solute upon cooling and to remove any fine particulates.

-

Analysis (Gravimetric Method):

-

Accurately weigh an empty, dry container (e.g., a glass petri dish).

-

Dispense the filtered sample into the container and weigh it again to determine the exact mass of the saturated solution.

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a moderate temperature until a constant weight of the dried DMBA residue is achieved.

-

Weigh the container with the dried solute.

-

-

Calculation: Calculate the solubility in terms of mass fraction, mole fraction, or g/100mL using the recorded masses of the solution and the dried solute.

Caption: Workflow for experimental solubility determination.

Thermodynamic Correlation and Predictive Models

For many systems, the temperature dependence of solubility can be accurately described by thermodynamic models. The modified Apelblat model is a semi-empirical equation frequently used for this purpose.[5]

The equation is given as: ln(x₁) = A + (B/T) + C·ln(T)

Where:

-

x₁ is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters obtained by fitting the equation to experimental data.

This model provides a reliable means to interpolate solubility at temperatures not experimentally measured. Furthermore, the development of predictive models, often based on solvation parameters or machine learning, is an active area of research aimed at reducing the experimental burden in solvent screening.[7][8][9][10] These models can be particularly useful in early-stage drug development for estimating the solubility of new chemical entities.[10]

Conclusion

The solubility of 3,5-Dimethoxybenzoic acid is dictated by its molecular structure, which allows for strong hydrogen bonding via its carboxylic acid group and moderate polar interactions through its methoxy groups. Consequently, it is highly soluble in polar protic solvents like ethanol, with solubility increasing with temperature. It also dissolves well in polar aprotic solvents such as ethers and ketones but is poorly soluble in water and non-polar hydrocarbon solvents. The provided experimental protocol offers a robust framework for generating high-quality, reproducible solubility data, which can be correlated with thermodynamic models like the Apelblat equation to support chemical process development and formulation science.

References

-

Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3,5-Dimethoxy Benzoic Acid. ChemBK. [Link]

-

Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data, ACS Publications. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. [Link]

-

Chemical Properties of 3,5-Dimethoxybenzoic acid (CAS 1132-21-4). Cheméo. [Link]

-

Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data. [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]

-

Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. PubMed. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

3,5-Dimethoxybenzoic Acid. PubChem, National Center for Biotechnology Information. [Link]

-

(PDF) Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid as Models for Drug Substances and the Prediction of Solubility. ResearchGate. [Link]

-

Experiment_727_Organic Compound Functional Groups. Chemistry LibreTexts. [Link]

-

Experimental solubility of benzoic acid in water compared with... ResearchGate. [Link]

-

EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Bibliomed. [Link]

-

Experimental and calculated solubility of benzoic acid in SC-CO 2 at... ResearchGate. [Link]

-

Predictive modeling for solubility and bioavailability enhancement. Patheon pharma services. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethoxybenzoic acid (CAS 1132-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

A Spectroscopic Deep Dive: Elucidating the Molecular Architecture of 3,5-Dimethoxybenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences and organic synthesis, the precise characterization of molecular structures is a cornerstone of innovation and quality control. 3,5-Dimethoxybenzoic acid, a key intermediate in the synthesis of a diverse array of bioactive molecules, presents a compelling case for the power of modern spectroscopic techniques. Its symmetrically substituted aromatic ring offers a clear canvas for the elucidation of structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive analysis of the spectral data of 3,5-dimethoxybenzoic acid, moving beyond a simple presentation of data to offer insights into the experimental rationale and the nuanced interpretation of the spectral features that define its molecular identity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By subjecting the sample to a strong magnetic field and observing the resonance of atomic nuclei, we can deduce the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Solution-State NMR

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and a logical approach to experimental parameter selection.

1. Sample Preparation: The Foundation of a Clean Spectrum

-

Analyte Purity: Begin with a sample of 3,5-dimethoxybenzoic acid of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation.

-

Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which serves as a convenient internal reference.[1] For 3,5-dimethoxybenzoic acid, which possesses a polar carboxylic acid group, deuterated dimethyl sulfoxide (DMSO-d6) is also an excellent choice, with its residual proton peak appearing around 2.50 ppm.

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent for ¹H NMR.[1][2] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[2]

-

Homogenization and Filtration: Ensure the sample is fully dissolved. Gentle warming or vortexing in a separate vial can aid dissolution.[3] Subsequently, filter the solution through a pipette plugged with glass wool to remove any particulate matter, which can degrade the magnetic field homogeneity and, consequently, the spectral resolution.

-

Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing, the addition of a small amount of an internal standard like tetramethylsilane (TMS) provides a universal reference point at 0.00 ppm.

2. Instrument and Acquisition Parameters:

The following is a representative workflow for acquiring ¹H and ¹³C NMR spectra on a modern Fourier-transform NMR spectrometer.

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,5-dimethoxybenzoic acid is characterized by its simplicity, a direct reflection of the molecule's symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.20 | Doublet (d) or Triplet (t) | 1H | Aromatic proton at C4 |

| ~6.70 | Doublet (d) | 2H | Aromatic protons at C2 and C6 |

| ~3.80 | Singlet | 6H | Methoxy protons (-OCH₃) |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

-

The Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet in the far downfield region (10-13 ppm).[4] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

The Aromatic Protons: Due to the symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent, as are the methoxy groups at positions 3 and 5. This results in a simplified aromatic region. The proton at C4 is a triplet (or a narrowly split doublet of doublets) due to coupling with the two equivalent protons at C2 and C6. The protons at C2 and C6 appear as a doublet due to coupling with the C4 proton.

-

The Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups give rise to a sharp singlet at approximately 3.80 ppm. The integration value of 6H is a key identifier for these two groups.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic acid carbon (C=O) |

| ~160 | Aromatic carbons C3 and C5 (attached to -OCH₃) |

| ~132 | Aromatic carbon C1 (attached to -COOH) |

| ~108 | Aromatic carbons C2 and C6 |

| ~106 | Aromatic carbon C4 |

| ~56 | Methoxy carbons (-OCH₃) |

Note: Exact chemical shifts can vary depending on the solvent.

Interpretation:

-

The Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically around 172 ppm.[5]

-

The Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the electron-donating methoxy groups (C3 and C5) are highly shielded and appear upfield. Conversely, the carbon attached to the electron-withdrawing carboxylic acid group (C1) is deshielded. The remaining aromatic carbons (C2, C4, and C6) resonate at intermediate chemical shifts.

-

The Methoxy Carbons: The two equivalent methoxy carbons appear as a single peak around 56 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a popular sampling technique that requires minimal sample preparation.

1. Instrument and Sample Handling:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[6]

-

Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Place a small amount of the solid 3,5-dimethoxybenzoic acid onto the crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[7]

2. Data Acquisition:

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The co-addition of multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Caption: Simplified workflow for ATR-FTIR analysis.

IR Spectral Analysis

The IR spectrum of 3,5-dimethoxybenzoic acid displays characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~3000 | C-H stretch | Aromatic |

| ~2950, ~2850 | C-H stretch | Methoxy (-OCH₃) |

| 1700 - 1680 (strong) | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ether (Ar-O-CH₃) |

Interpretation:

-

O-H Stretch: The most prominent feature is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[8]

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C-H Stretches: Aromatic C-H stretching vibrations are observed around 3000 cm⁻¹, while the C-H stretches of the methoxy groups appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions around 1600 and 1470 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch: The strong absorption around 1250 cm⁻¹ corresponds to the asymmetric C-O stretching of the aryl ether linkage.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Electron Ionization (EI)-MS

EI is a "hard" ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.

1. Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.[9]

-

The sample is vaporized under high vacuum and bombarded with a high-energy electron beam (typically 70 eV).[10] This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

2. Mass Analysis and Detection:

-

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Caption: Fundamental steps in Electron Ionization Mass Spectrometry.

Mass Spectral Analysis

The mass spectrum of 3,5-dimethoxybenzoic acid will show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions.

Molecular Weight: C₉H₁₀O₄ = 182.17 g/mol

| m/z | Proposed Fragment | Loss |

| 182 | [M]⁺• (Molecular Ion) | - |

| 167 | [M - CH₃]⁺ | Methyl radical (•CH₃) |

| 151 | [M - OCH₃]⁺ | Methoxy radical (•OCH₃) |

| 137 | [M - COOH]⁺ | Carboxyl radical (•COOH) |

Interpretation and Fragmentation Pathways:

-

Molecular Ion Peak ([M]⁺•): The peak at m/z 182 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[11]

-

Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from one of the ether groups, resulting in a fragment at m/z 167.[11]

-

Loss of a Methoxy Radical ([M - OCH₃]⁺): Cleavage of the C-O bond of an ether can lead to the loss of a methoxy radical, giving a peak at m/z 151.

-

Loss of a Carboxyl Radical ([M - COOH]⁺): The cleavage of the bond between the aromatic ring and the carboxylic acid group results in the loss of a carboxyl radical, producing a fragment at m/z 137.[12]

IV. Conclusion: A Synergistic Approach to Structural Validation

The spectroscopic analysis of 3,5-dimethoxybenzoic acid serves as a quintessential example of how NMR, IR, and MS work in concert to provide an unambiguous structural determination. NMR spectroscopy meticulously maps the carbon-hydrogen framework, IR spectroscopy rapidly identifies the key functional groups, and mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation behavior. For the researcher, scientist, and drug development professional, a thorough understanding of these techniques and their application is not merely an academic exercise but a critical component of ensuring the identity, purity, and quality of chemical entities that may ultimately impact human health. The data presented in this guide, grounded in established experimental protocols and sound scientific principles, provides a robust framework for the confident characterization of 3,5-dimethoxybenzoic acid and other related molecules.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link] (Accessed January 8, 2026).

-

ResearchGate. How to Prepare Samples for NMR. Available at: [Link] (Accessed January 8, 2026).

-

University of California, Riverside. NMR Sample Preparation. Available at: [Link] (Accessed January 8, 2026).

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link] (Accessed January 8, 2026).

-

LCGC International. Electron Ionization for GC–MS. Available at: [Link] (Accessed January 8, 2026).

-

Bruker. NMR Sample Preparation. Available at: [Link] (Accessed January 8, 2026).

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link] (Accessed January 8, 2026).

-

Columbia University. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link] (Accessed January 8, 2026).

-

University of Illinois, School of Chemical Sciences. Electron Ionization. Available at: [Link] (Accessed January 8, 2026).

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link] (Accessed January 8, 2026).

-

Wikipedia. Electron ionization. Available at: [Link] (Accessed January 8, 2026).

-

Chemistry LibreTexts. ATR-FTIR. Available at: [Link] (Accessed January 8, 2026).

-

SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Available at: [Link] (Accessed January 8, 2026).

-

Virginia Tech, Department of Chemistry. Sample Preparation – FT-IR/ATR. Available at: [Link] (Accessed January 8, 2026).

-

ResearchGate. The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Available at: [Link] (Accessed January 8, 2026).

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link] (Accessed January 8, 2026).

-

Harvard University. Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available at: [Link] (Accessed January 8, 2026).

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Available at: [Link] (Accessed January 8, 2026).

-

Supporting Information. Available at: [Link] (Accessed January 8, 2026).

-

ResearchGate. Spectra of 3,4,5-trimethoxybenzoic acid taken by Perkin–Elmer FTIR 1725X spectrometer. Available at: [Link] (Accessed January 8, 2026).

-

ResearchGate. FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1),... Available at: [Link] (Accessed January 8, 2026).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link] (Accessed January 8, 2026).

-

SpectraBase. 3,5-Dimethoxybenzoic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link] (Accessed January 8, 2026).

-

ResearchGate. NMR spectrum of trimethoxy benzoic acid. Available at: [Link] (Accessed January 8, 2026).

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link] (Accessed January 8, 2026).

-

University of Maryland. FTIR Spectrum. Available at: [Link] (Accessed January 8, 2026).

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). Available at: [Link] (Accessed January 8, 2026).

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. FTIR [terpconnect.umd.edu]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of 3,5-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dimethoxybenzoic acid is a naturally occurring phenolic compound that has garnered interest within the scientific community for its distinct biological activities, particularly its antifungal properties. As a plant metabolite, its presence is an indicator of sophisticated defense mechanisms within the producing organisms. For drug development professionals, this molecule represents a valuable scaffold, serving as an intermediate for novel therapeutic agents. This guide provides a comprehensive technical overview of its botanical sources, biosynthetic origins, ecological function, and detailed methodologies for its extraction and characterization from natural matrices. We delve into the causality behind the scientific protocols, offering insights grounded in established phytochemical and analytical principles to ensure reproducibility and validation.

Introduction to 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid (DMBA) is an aromatic carboxylic acid characterized by a benzoic acid core substituted with two methoxy groups at the C3 and C5 positions.[1] This substitution pattern is key to its chemical properties and biological function. While it can be synthesized chemically for various applications, its discovery as a natural product provides a compelling case for exploring its role in chemical ecology and its potential as a lead compound in drug discovery programs.[2][3] This document focuses exclusively on its natural occurrence, providing the foundational knowledge required for its study as a natural product.

Table 1: Chemical Identity of 3,5-Dimethoxybenzoic Acid

| Property | Value | Reference |

| IUPAC Name | 3,5-dimethoxybenzoic acid | [4] |

| CAS Number | 1132-21-4 | [4] |

| Molecular Formula | C₉H₁₀O₄ | [4] |

| Molecular Weight | 182.17 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 178-180 °C | [3] |

Natural Distribution and Abundance

Confirmed Botanical Sources

The presence of 3,5-Dimethoxybenzoic acid as a plant metabolite has been confirmed in a select number of species. The most well-documented source is the leaves of the Chinaberry tree, Melia azedarach L., a member of the Meliaceae family.[4][5][6] Its isolation from this plant was the result of bioassay-guided fractionation aimed at identifying compounds with significant antifungal activity.[7] Additionally, the compound has been reported in Calophyllum polyanthum, another botanical species.[4] The limited number of confirmed sources suggests that DMBA may be a specialized metabolite rather than a ubiquitous plant phenolic.

Abundance and Yield Considerations

The concentration of secondary metabolites like 3,5-Dimethoxybenzoic acid in plants is highly variable. Factors influencing yield include the plant's genetic makeup, age, geographical location, season of harvest, and exposure to environmental stressors such as pathogens or drought.[8] For instance, the production of defense compounds often increases when a plant is under attack by fungi or other microbes.[9] While specific quantitative yield data for DMBA from Melia azedarach is not extensively reported in the primary literature, the successful isolation implies a concentration sufficient for chromatographic separation and characterization.[7] Researchers aiming to isolate this compound should consider these variables during the planning and collection phases.

Biosynthesis and Ecological Significance

The Phenylpropanoid Precursor Pathway

The biosynthesis of 3,5-Dimethoxybenzoic acid in plants originates from primary metabolism, specifically via the shikimate pathway .[10][11] This core pathway converts simple carbohydrate precursors into chorismate, the final branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[10]

For benzoic acid derivatives, the journey begins with L-phenylalanine . The enzyme Phenylalanine Ammonia Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid , the foundational C₆-C₃ building block of the vast phenylpropanoid pathway.[12][13] This initial step is a critical regulatory point, channeling carbon from primary metabolism into the production of a multitude of secondary metabolites.[14]

Figure 1: The Shikimate and Phenylpropanoid entry pathways.

Formation of the Benzoic Acid Core

To form benzoic acid (a C₆-C₁ structure) from trans-cinnamic acid (a C₆-C₃ structure), the three-carbon side chain must be shortened by two carbons. Plants employ two primary routes to achieve this: a β-oxidative pathway and a non-β-oxidative pathway.[13][15]

-

β-Oxidative Pathway: Analogous to fatty acid metabolism, this route involves the activation of cinnamic acid to cinnamoyl-CoA. Subsequent hydration, oxidation, and thiolytic cleavage reactions shorten the side chain to yield benzoyl-CoA, which is then hydrolyzed to benzoic acid.[13]

-

Non-β-Oxidative Pathway: This route does not require CoA activation and proceeds through intermediates like 3-hydroxy-3-phenylpropionic acid, ultimately yielding benzaldehyde, which is then oxidized to benzoic acid.

Final Modification: O-Methylation

Once the benzoic acid scaffold is formed, the final steps leading to 3,5-Dimethoxybenzoic acid involve hydroxylation followed by targeted O-methylation. It is hypothesized that a precursor such as 3,5-dihydroxybenzoic acid is sequentially methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes. These enzymes would specifically add methyl groups to the hydroxyls at the C3 and C5 positions, yielding the final product. The precise identity of the OMTs responsible for this transformation in Melia azedarach remains an area for future research.

Ecological Role: A Chemical Defense

The primary ecological function of 3,5-Dimethoxybenzoic acid appears to be in plant defense. Its isolation was guided by its potent antifungal activity against Ascochyta rabiei, a destructive pathogen affecting chickpea crops.[5][7] Such compounds, produced in response to pathogen attack, are known as phytoalexins. The presence of DMBA in Melia azedarach leaves suggests it acts as a deterrent, inhibiting the growth and proliferation of pathogenic fungi and contributing to the plant's overall immune strategy.[16][17]

Methodology: Isolation and Purification from Melia azedarach

Rationale for Method Selection

The isolation of 3,5-Dimethoxybenzoic acid from M. azedarach leaves was achieved through bioassay-guided fractionation .[7] This is a powerful and logical strategy in natural product chemistry. Instead of blindly separating all components, each fraction is tested for the biological activity of interest (in this case, antifungal activity). Only the most active fractions are subjected to further, more intensive purification. This approach is highly efficient, as it focuses resources on isolating the specific compounds responsible for the desired effect, saving significant time and materials.

Detailed Experimental Protocol

The following protocol is based on the methodology described by Jabeen et al. (2011).[5][7]

Step 1: Collection and Preparation of Plant Material

-

Collect fresh, healthy leaves of Melia azedarach.

-

Thoroughly wash the leaves with water to remove debris and air-dry them in the shade for 7-10 days until brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

Step 2: Crude Extraction

-

Macerate the dried leaf powder (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional agitation.

-

Causality: Methanol is a polar solvent effective at extracting a wide range of secondary metabolites, including phenolic acids. Maceration is a simple yet effective technique for exhaustive extraction.

-

-

Filter the extract through cheesecloth or Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at ~40°C to obtain the crude methanolic extract.

Step 3: Solvent-Solvent Partitioning (Fractionation)

-

Suspend the crude methanolic extract in distilled water (e.g., 500 mL).

-

Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity. For this specific isolation, the key step is partitioning with chloroform.

-

Add an equal volume of chloroform (e.g., 500 mL) to the aqueous suspension. Shake vigorously and allow the layers to separate.

-

Collect the lower chloroform layer. Repeat this extraction 2-3 times to ensure complete transfer of nonpolar to medium-polarity compounds.

-

Causality: Chloroform is a solvent of intermediate polarity. Partitioning with it separates compounds like DMBA from highly polar substances (sugars, amino acids) that remain in the aqueous phase and very nonpolar compounds (waxes, some terpenes) that might be extracted with a solvent like hexane. The antifungal bioassay showed this chloroform fraction to be highly active.[7]

-

-

Dry the combined chloroform fractions over anhydrous sodium sulfate and concentrate using a rotary evaporator to yield the active chloroform fraction.

Step 4: Chromatographic Purification

-

Subject the active chloroform fraction to column chromatography.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Causality: Silica gel is a polar stationary phase ideal for separating compounds based on polarity.

-

-

Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Causality: This gradient elution scheme separates compounds based on their affinity for the stationary phase. Nonpolar compounds will elute first with the n-hexane-rich mobile phase, while more polar compounds, like DMBA, will require a higher concentration of the more polar ethyl acetate to elute from the column.

-

-

Collect fractions of a fixed volume (e.g., 20 mL) and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and/or an appropriate staining reagent).

-

Combine fractions that show a pure spot corresponding to the Rf value of 3,5-Dimethoxybenzoic acid.

-

Evaporate the solvent from the combined pure fractions to yield the isolated compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.[18]

Figure 2: Workflow for the isolation of 3,5-Dimethoxybenzoic Acid.

Structural Characterization and Data

Once isolated, the identity and purity of 3,5-Dimethoxybenzoic acid must be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. The molecular ion peak should correspond to its molecular formula, C₉H₁₀O₄.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H-NMR spectrum would show characteristic signals for the aromatic protons and a distinct singlet for the six equivalent protons of the two methoxy groups. The ¹³C-NMR would confirm the nine distinct carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and C-O stretches associated with the methoxy and acid groups.

Biological Activity and Drug Development Potential

The primary reported biological activity of naturally sourced 3,5-Dimethoxybenzoic acid is its antifungal action. This provides a clear avenue for further investigation in both agricultural and clinical applications.

Table 2: Antifungal Activity of 3,5-Dimethoxybenzoic Acid

| Target Organism | Assay | Result (MIC) | Reference |

| Ascochyta rabiei | Spore Germination Inhibition | 0.125 mg/mL | [6][7][19] |

MIC: Minimum Inhibitory Concentration

Beyond its antifungal effects, DMBA has been noted for potential anti-wrinkle, anti-inflammatory, and antioxidant properties, and serves as an intermediate for anticancer agents.[19] For drug development professionals, DMBA is a versatile building block.[10] Its structure can be modified to create libraries of derivative compounds for screening against various therapeutic targets. The presence of the carboxylic acid and the aromatic ring provides multiple reactive sites for medicinal chemistry exploration.

Conclusion and Future Directions

3,5-Dimethoxybenzoic acid stands out as a plant metabolite with defined ecological importance and tangible potential for applied science. Its role as a chemical defense in Melia azedarach underscores the value of exploring plant biodiversity for novel bioactive compounds. For researchers, the complete elucidation of its biosynthetic pathway, including the specific O-methyltransferases involved, presents an intriguing scientific question. For drug development teams, this natural product is not just a standalone active agent but a validated starting point for creating next-generation antifungal or anti-inflammatory therapeutics. The methodologies outlined in this guide provide a robust framework for isolating and studying this valuable compound from its natural sources.

References

- Bourgaud, F., Gravot, A., Milesi, S., & Gontier, E. (2001). Production of plant secondary metabolites: a historical perspective. Plant Science, 161(5), 839-851.

-

ResearchGate. (n.d.). Simplified Scheme Depicting the Synthesis of Plant Benzoic Acids from Phenylpropanoid Substrates. Retrieved from [Link]

-

Guo, L., et al. (2024). Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value. Horticulture Research. Retrieved from [Link]

-

Qualley, A. V., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PNAS. Retrieved from [Link]

-

ResearchGate. (n.d.). The biosynthesis network for plant benzoic acid. Retrieved from [Link]

- Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503.

-

Jabeen, K., Javaid, A., Ahmad, E., & Athar, M. (2011). Antifungal compounds from Melia azedarach leaves for management of Ascochyta rabiei, the cause of chickpea blight. Natural Product Research, 25(3), 264-76. Retrieved from [Link]

-

Widhalm, J. R., & Dudareva, N. (2015). A familiar ring to it: biosynthesis of plant benzoic acids. Molecular Plant, 8(1), 83-97. Retrieved from [Link]

-

ResearchGate. (2010). Antifungal compounds from Melia azedarach leaves for management of Ascochyta rabiei, the cause of chickpea blight. Retrieved from [Link]

-

Science Trove. (n.d.). Shikimic acid pathway: biosynthesis of phenols, lignans, flavonoids, etc. Retrieved from [Link]

-

Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. Retrieved from [Link]

-

PubMed. (2011). Antifungal compounds from Melia azedarach leaves for management of Ascochyta rabiei, the cause of chickpea blight. Retrieved from [Link]

-

Carpinella, M. C., et al. (2003). Antifungal effects of different organic extracts from Melia azedarach L. on phytopathogenic fungi and their isolated active components. Journal of Agricultural and Food Chemistry, 51(9), 2515-21. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]

- Kathiresan, K., et al. (2014). Assessment of in vitro Antibacterial and Antifungal Activities of Leaf Extracts of Melia azedarach Linn. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 185-189.

-

Provenza, F. D., et al. (2019). Ecological Implications of Plant Secondary Metabolites. Frontiers in Ecology and Evolution, 7. Retrieved from [Link]

-

ResearchGate. (2017). Isolation, characterization of seconadry metabolites from the Melia azedarach Linn. Root and to evaluate their in vitro antidiabetic activity. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]

-

PubMed. (2019). Chemical constituents from the leaves of Melia azedarach. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoic acid: biosynthesis, modification and function in plants. Retrieved from [Link]

-

ResearchGate. (2025). Influence of Extraction Method and Solvent Selection on Phytochemical Composition of Melia azedarach Root and Bark. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical constituents from the leaves of Melia azedarach | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Phytochemical Profile and In Vitro–In Silico Antibacterial Activity of Melia azedarach Leaf and Twig Extracts. Retrieved from [Link]

-

PubMed. (2022). Phytochemical and Antioxidant Profile of the Medicinal Plant Melia azedarach Subjected to Water Deficit Conditions. Retrieved from [Link]

-

JKPK (Jurnal Kimia dan Pendidikan Kimia). (n.d.). Isolation of Ferulic Acid from Leaves of Mindi (Melia azedarach L.) and Its Antioxidant Activity Test. Retrieved from [Link]

-

ResearchGate. (n.d.). The Effects of Plant Composition and Diversity on Ecosystem Processes. Retrieved from [Link]

Sources

- 1. 3,5-Dimethoxybenzoic acid | 1132-21-4 [chemicalbook.com]

- 2. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Antifungal compounds from Melia azedarach leaves for management of Ascochyta rabiei, the cause of chickpea blight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical and Antioxidant Profile of the Medicinal Plant Melia azedarach Subjected to Water Deficit Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifungal effects of different organic extracts from Melia azedarach L. on phytopathogenic fungi and their isolated active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Ecological Implications of Plant Secondary Metabolites - Phytochemical Diversity Can Enhance Agricultural Sustainability [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

The Multifaceted Biological Activities of 3,5-Dimethoxybenzoic Acid: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Versatile Phenolic Compound